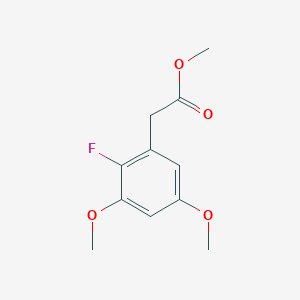
Dibutoxyphosphoryl thiohypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9O)2P(O)H+S2Cl2→(C4H9O)2P(O)SCl+HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.
Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.
Reduction: Dibutoxyphosphoryl thiol.
Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the sulfur atom.
Dibutoxyphosphoryl chloride: Similar but without the sulfur component.
Dibutoxyphosphoryl sulfoxide: An oxidized form of dibutoxyphosphoryl thiohypochlorite.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
58293-33-7 |
|---|---|
Formule moléculaire |
C8H18ClO3PS |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
dibutoxyphosphoryl thiohypochlorite |
InChI |
InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
OTSVSHNHOYAESR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



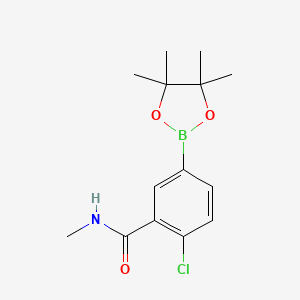
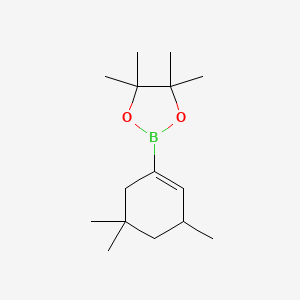
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)


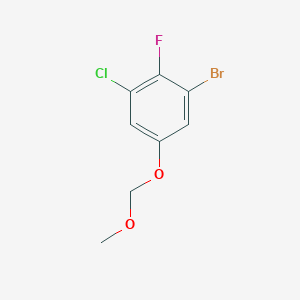
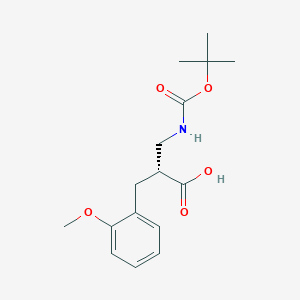

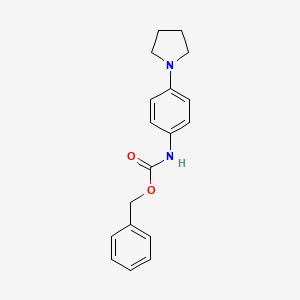
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
